molecular formula C5H5NOS B12372530 2-Acetylthiazole-13C2

2-Acetylthiazole-13C2

Cat. No.: B12372530
M. Wt: 129.15 g/mol
InChI Key: MOMFXATYAINJML-VFZPYAPFSA-N
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Description

2-Acetylthiazole-13C2, also known as 1-(1,3-Thiazol-2-yl)ethanone-13C2, is a stable isotope-labeled compound. It is a derivative of 2-acetylthiazole, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitative analysis in drug development and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylthiazole-13C2 involves several steps:

    Preparation of 2-amino thiazole: Toluene, thiourea, and chloroacetaldehyde are mixed and reacted at a constant temperature to form 2-amino thiazole.

    Preparation of 2-bromo thiazole: 2-amino thiazole is dissolved in sulfuric acid, cooled, and reacted with sodium nitrite and concentrated nitric acid. The resulting solution is added to a mixture of sodium bromide and copper sulfate to form 2-bromo thiazole.

    Preparation of 2-acetylthiazole: 2-bromo thiazole is reacted with butyllithium and ethyl acetate to form 2-acetylthiazole.

Industrial Production Methods

For industrial production, a micro-channel method can be employed. This method is more suitable for large-scale production and involves the use of thiazole as the main raw material .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiazole-13C2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Scientific Research Applications

2-Acetylthiazole-13C2 is widely used in scientific research, including:

    Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.

    Biology: In metabolic studies to trace the incorporation of carbon atoms in biological systems.

    Medicine: In drug development to study pharmacokinetics and metabolic pathways.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-acetylthiazole-13C2 involves its incorporation into biochemical pathways as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic pathways and the pharmacokinetics of drugs .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiazole: The non-labeled version of the compound.

    Methyl 2-thiazolyl ketone: Another thiazole derivative with similar chemical properties.

Uniqueness

2-Acetylthiazole-13C2 is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and quantitative analysis in scientific research. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds .

Properties

Molecular Formula

C5H5NOS

Molecular Weight

129.15 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1

InChI Key

MOMFXATYAINJML-VFZPYAPFSA-N

Isomeric SMILES

[13CH3][13C](=O)C1=NC=CS1

Canonical SMILES

CC(=O)C1=NC=CS1

Origin of Product

United States

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